An In-depth Technical Guide to Methyl 5-hydroxy-2-methylbenzoate (CAS 73505-48-3)
An In-depth Technical Guide to Methyl 5-hydroxy-2-methylbenzoate (CAS 73505-48-3)
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Methyl 5-hydroxy-2-methylbenzoate. It is imperative to note that the provided CAS number, 73505-48-3, corresponds to Methyl 5-hydroxy-2-methylbenzoate , not the methoxy analog mentioned in the topic title. This document will proceed with a detailed analysis of the compound correctly identified by the CAS number.
Core Chemical Identity and Physicochemical Properties
Methyl 5-hydroxy-2-methylbenzoate is a substituted aromatic compound belonging to the benzoate ester class.[1] Its structure, featuring a hydroxyl group, a methyl group, and a methyl ester function on the benzene ring, makes it a versatile intermediate in synthetic organic chemistry.[1]
Structural and Molecular Data
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IUPAC Name: Methyl 5-hydroxy-2-methylbenzoate
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CAS Number: 73505-48-3[1]
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Molecular Weight: 166.17 g/mol [3]
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Synonyms: 5-Hydroxy-2-methylbenzoic acid methyl ester, Benzoic acid, 5-hydroxy-2-methyl-, methyl ester[1][4]
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 74-76 °C | [5] |
| Boiling Point | 287.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.17 g/cm³ (Predicted) | [2] |
| Flash Point | 125.0 °C (Predicted) | [2] |
| Solubility | Soluble in organic solvents; less soluble in water | [1] |
Spectroscopic Profile
For unambiguous identification and quality control, spectroscopic analysis is essential. Key spectral data for Methyl 5-hydroxy-2-methylbenzoate are available across various databases, confirming its structure.
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¹H NMR: Proton Nuclear Magnetic Resonance provides information on the hydrogen atom environment.
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¹³C NMR: Carbon-13 Nuclear Magnetic Resonance details the carbon skeleton.
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IR Spectroscopy: Infrared Spectroscopy identifies the key functional groups (e.g., O-H stretch from the hydroxyl group, C=O stretch from the ester).
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Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight.[6]
The presence of the hydroxyl, methyl, and ester groups gives rise to characteristic signals that are instrumental for in-process reaction monitoring and final product verification.
Synthesis and Reactivity Insights
Synthetic Pathways
Methyl 5-hydroxy-2-methylbenzoate is typically synthesized via the esterification of its corresponding carboxylic acid, 5-hydroxy-2-methylbenzoic acid. This reaction is a cornerstone of organic synthesis, often catalyzed by a strong acid in the presence of methanol.
The causality behind this choice is straightforward:
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Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.
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Nucleophilic Attack: Methanol, acting as a nucleophile, attacks the activated carbonyl carbon.
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Proton Transfer & Elimination: A series of proton transfers culminates in the elimination of a water molecule, regenerating the catalyst and forming the methyl ester.
This process, known as Fischer-Speier esterification, is an equilibrium-driven reaction. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of the alcohol (methanol) or by removing water as it forms.
Caption: General workflow for the synthesis of Methyl 5-hydroxy-2-methylbenzoate.
Chemical Reactivity
The molecule's reactivity is governed by its three key functional groups:
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Phenolic Hydroxyl Group (-OH): This group is acidic and can be deprotonated to form a phenoxide. It is a primary site for O-alkylation and O-acylation reactions, allowing for the introduction of diverse functionalities.
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Methyl Ester Group (-COOCH₃): This group can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol or react with Grignard reagents.
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Aromatic Ring: The ring is activated by the electron-donating hydroxyl and methyl groups, making it susceptible to electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The directing effects of the existing substituents will influence the position of new entrants.
Applications in Research and Drug Development
Methyl 5-hydroxy-2-methylbenzoate is a valuable building block in several high-value chemical sectors.[7] Its utility stems from the strategic placement of functional groups that can be selectively modified.
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Pharmaceutical Intermediate: This compound serves as a scaffold for the synthesis of more complex molecules with potential biological activity.[1][7] The phenolic hydroxyl group is a common handle for attaching the molecule to other fragments in the construction of active pharmaceutical ingredients (APIs).
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Material Science: The potential for polymerization or incorporation into larger structures makes it a candidate for research in novel polymers and materials.[1]
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Fragrance and Cosmetics: Related benzoate esters are used as fragrance components.[1] While specific applications for this compound are less documented, its structural motifs are relevant to this industry.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. The following information is based on data for structurally similar compounds and should be confirmed with a specific Safety Data Sheet (SDS) before use.[8]
Hazard Identification
Based on GHS classifications for this compound, it is considered:
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Harmful if swallowed (Acute toxicity, oral - Category 4).[8]
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A cause of skin irritation (Skin corrosion/irritation - Category 2).[8]
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A cause of serious eye irritation (Serious eye damage/eye irritation - Category 2A).[8]
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Potentially a cause of respiratory irritation.[8]
Recommended Handling and Storage
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8]
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Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
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Incompatibilities: Keep away from strong oxidizing agents.
Exemplar Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of Methyl 5-hydroxy-2-methylbenzoate. This protocol is a self-validating system; successful synthesis will yield a product whose spectroscopic data (NMR, IR, MS) matches the known values for the target compound.
Protocol: Acid-Catalyzed Esterification
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Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol).
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Reagent Addition: Add methanol (150 mL, 3.7 mol) to the flask. The large excess serves as both solvent and reagent, driving the reaction equilibrium forward.
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Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise. The addition is exothermic and should be done with caution.
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Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Extraction):
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Cool the reaction mixture to room temperature.
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Slowly pour the mixture into 200 mL of ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, followed by brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Methyl 5-hydroxy-2-methylbenzoate.
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
References
- Current time information in Comanche County, US. Google.
- Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
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Methyl-5-Methoxy-2-Methylbenzoate. Henan Allgreen Chemical Co.,Ltd - LookChem. Retrieved from [Link]
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Methyl 2-methoxy-5-methylbenzoate, min 97%, 100 grams. CP Lab Safety. Retrieved from [Link]
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THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Organic Preparations and Procedures International. Retrieved from [Link]
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2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Madhav Chemical. Retrieved from [Link]
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methyl 5-hydroxy-2-methylbenzoate. ChemSynthesis. Retrieved from [Link]
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Methyl 5-hydroxy-2-methylbenzoate | C9H10O3. PubChem - NIH. Retrieved from [Link]
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